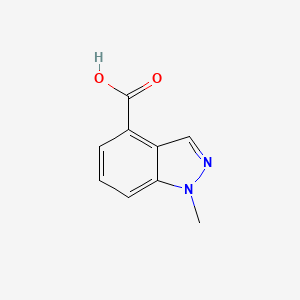

1-Methyl-1H-indazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methylindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQSPGDKGHTOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680947 | |

| Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-05-0 | |

| Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1H-indazole-4-carboxylic acid chemical structure

An In-depth Technical Guide to 1-Methyl-1H-indazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and applications, grounding all information in established scientific principles.

Introduction: Strategic Importance in Synthesis

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This specific isomer, featuring a methyl group at the N1 position and a carboxylic acid at the C4 position, serves as a versatile intermediate for creating complex molecular architectures.[1] Its strategic importance lies in the dual functionality of the carboxylic acid handle, which allows for amide couplings and other transformations, and the N-methylated indazole core, which influences the compound's steric and electronic properties, often enhancing binding affinity to biological targets.[1]

Researchers leverage this compound as a foundational element in the synthesis of novel candidates for anti-inflammatory and anti-cancer therapies, as well as in the development of advanced agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The chemical structure consists of a fused benzene and pyrazole ring system, forming the indazole core. The pyrazole ring is methylated at the N1 position, and the benzene ring is substituted with a carboxylic acid group at the C4 position. This arrangement dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1071433-05-0 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| SMILES | CN1C=C(C2=CC=CC=C21)C(O)=O | (Predicted) |

| InChI Key | (Predicted based on structure) | (Predicted) |

Synthesis and Mechanistic Rationale

While multiple routes exist for constructing the indazole skeleton, a common and effective strategy involves the cyclization of appropriately substituted precursors followed by regioselective N-methylation.[2] The following protocol outlines a representative, multi-step synthesis, providing the causal logic behind each procedural choice.

Conceptual Synthesis Workflow

The synthesis begins with a commercially available substituted toluene, proceeds through nitration, oxidation, and reductive cyclization to form the indazole ring, and concludes with a selective N-methylation.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Reductive Cyclization to form 1H-Indazole-4-carboxylic acid

-

System Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-methyl-3-nitrobenzoic acid in ethanol.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, portion-wise while stirring. The exothermic reaction is controlled by an ice bath. This step reduces the nitro group to an amine.

-

Causality: The ortho-relationship between the methyl and the newly formed amino group is crucial for the subsequent cyclization step.

-

-

Diazotization: Cool the resulting solution of 2-amino-6-methylbenzoic acid to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise. This forms an unstable diazonium salt intermediate.

-

Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

-

Intramolecular Cyclization: Allow the reaction mixture to warm to room temperature. The diazonium salt will undergo an intramolecular cyclization, with the diazo group attacking the methyl group's position to form the indazole ring system.

-

Workup and Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by recrystallization to yield 1H-indazole-4-carboxylic acid.

Step 2: N-Methylation

-

Deprotonation: Dissolve the 1H-indazole-4-carboxylic acid from the previous step in a polar aprotic solvent like DMF. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.

-

Causality: A strong base is required to deprotonate the N-H of the pyrazole ring, forming the nucleophilic indazolide anion. The carboxylic acid will also be deprotonated.

-

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the solution.[3] The indazolide anion acts as a nucleophile, attacking the methyl group to form the N-C bond.

-

Causality: The reaction typically yields a mixture of N1 and N2 methylated isomers. The ratio can be influenced by the choice of solvent, counter-ion, and temperature. The N1 isomer is often the thermodynamic product.

-

-

Workup and Purification: Quench the reaction with water, acidify to re-protonate the carboxylic acid, and extract the product. The final product, this compound, can be purified from its N2 isomer and any remaining starting material by column chromatography or selective crystallization.

Spectroscopic Characterization and Structural Validation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles for related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 (s, 1H, COOH), δ ~8.2 (s, 1H, C3-H), δ ~7.8-8.0 (m, 2H, Ar-H), δ ~7.4 (t, 1H, Ar-H), δ ~4.1 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (C=O), δ ~142 (Ar-C), δ ~135 (C3), δ ~120-130 (multiple Ar-CH signals), δ ~35 (N-CH₃). |

| IR (ATR) | ν ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (sharp, C=O stretch), ~1600, 1580 cm⁻¹ (C=C, C=N stretches).[4] |

| Mass Spec (ESI-) | m/z 175.05 [M-H]⁻. Key fragments might include loss of CO₂ (m/z 131.06).[5][6] |

Applications in Research and Development

The utility of this compound stems from its role as a modifiable scaffold. The carboxylic acid group is a key handle for derivatization, most commonly through amide bond formation, to couple the indazole core with other fragments of interest.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Technical Profile: 1-Methyl-1H-indazole-4-carboxylic Acid

Cheminformatics, Synthetic Utility, and Analytical Characterization [1]

Executive Summary

1-Methyl-1H-indazole-4-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, widely utilized as a scaffold for PARP inhibitors, kinase inhibitors, and GPCR ligands. Its rigid bicyclic structure serves as a bioisostere for naphthalene or quinoline systems, offering improved solubility and specific hydrogen-bonding vectors (via N2 and the carboxylic acid).

This guide addresses the precise physicochemical properties of the molecule, with a specific focus on the molecular weight (MW) for stoichiometric calculations, and the critical regiochemical challenges (N1- vs. N2-methylation) that frequently derail synthesis in early-stage drug discovery.

Physicochemical Profile & Molecular Weight

For high-precision applications (HRMS, stoichiometry), researchers must distinguish between the average molecular weight and the monoisotopic mass.

| Property | Value | Context for Application |

| IUPAC Name | This compound | Official nomenclature |

| CAS Number | 1000342-95-9 | Note: Distinguish from methyl ester (CAS 1071428-42-6) |

| Molecular Formula | Elemental composition | |

| Average Molecular Weight | 176.17 g/mol | Use for Stoichiometry (Reagent calculations) |

| Monoisotopic Mass | 176.0586 Da | Use for HRMS/LC-MS (Mass extraction window) |

| [M+H]+ | 177.0664 m/z | Protonated species in positive ion mode |

| [M-H]- | 175.0508 m/z | Deprotonated species in negative ion mode |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |

| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid ionization |

| pKa (Base) | ~1.5 (N2) | Indazole nitrogen protonation (very weak base) |

Critical Warning: Do not confuse this molecule with 1-Methyl-1H-imidazole-4-carboxylic acid (MW 126.11). The similarity in nomenclature often leads to ordering errors in procurement systems.

Synthetic Challenges: The Regioselectivity Trap

The synthesis of this compound usually proceeds via the methylation of methyl 1H-indazole-4-carboxylate. This reaction is not regioselective , typically yielding a mixture of the N1-methyl (desired) and N2-methyl (undesired) isomers.

Mechanism of Isomer Formation

-

N1-Methylation (Thermodynamic): Favored in polar aprotic solvents with harder electrophiles.

-

N2-Methylation (Kinetic): Often competes significantly, sometimes reaching 30-40% of the crude mixture depending on the base used (

vs

Visualization: Regioselective Synthesis Workflow

The following diagram outlines the purification logic required to isolate the correct N1 isomer.

Figure 1: Synthetic workflow emphasizing the critical separation of N1/N2 isomers prior to hydrolysis.

Analytical Validation Protocols

Trustworthiness in data requires self-validating analytical methods. The following protocols are designed to confirm identity and purity.

A. High-Resolution LC-MS Protocol

Objective: Confirm Monoisotopic Mass (

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

mm, 1.7 µm. -

Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Detection: ESI (+) and ESI (-).

-

Note: Carboxylic acids often ionize better in Negative Mode ([M-H]- 175.05), but the indazole nitrogen allows Positive Mode detection ([M+H]+ 177.06).

-

-

Acceptance Criteria: Single peak >95% area; Mass error <5 ppm.

B. NMR Structural Confirmation (The "N-Me" Shift)

Distinguishing N1-Me from N2-Me is impossible by MS alone. You must use

-

Solvent: DMSO-

. -

Diagnostic Signal:

-

N1-Methyl: The methyl singlet typically appears around 4.0 - 4.1 ppm .

-

N2-Methyl: The methyl singlet is often shielded, appearing upfield around 4.1 - 4.3 ppm (context-dependent), but the definitive proof is NOESY .

-

-

NOESY Experiment:

-

N1-Me: Shows an NOE correlation to the proton at C7 (the aromatic proton adjacent to the N1).

-

N2-Me: Shows an NOE correlation to the proton at C3 (the singlet proton on the pyrazole ring).

-

Stoichiometric Application in Synthesis

When using this compound in amide couplings (e.g., to make a PARP inhibitor), precise stoichiometry is vital to prevent side reactions.

Scenario: Coupling 100 mg of Acid to an Amine (

-

Calculate Moles of Acid:

-

Coupling Reagents (Standard HATU Protocol):

-

Acid: 1.0 equiv (0.567 mmol)

-

Amine: 1.1 equiv (0.624 mmol)

-

HATU: 1.2 equiv (0.680 mmol)

-

DIPEA: 3.0 equiv (1.70 mmol)

-

-

Concentration: Maintain reaction concentration at ~0.1 M in DMF or DCM to minimize intermolecular aggregation.

Biological Relevance & Therapeutic Context

This scaffold is not merely a chemical reagent; it is a privileged structure in drug discovery.[3]

-

PARP Inhibitors: The indazole-4-carboxamide motif mimics the nicotinamide moiety of

, binding to the donor site of Poly(ADP-ribose) polymerase. -

Kinase Inhibition: The N1-methyl group often fits into small hydrophobic pockets (gatekeeper regions), while the carbonyl oxygen acts as a hydrogen bond acceptor for the hinge region.

Pathway Visualization: Scaffold Utility

Figure 2: Therapeutic mapping of the indazole-4-carboxylic acid scaffold in oncology.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6623327, Methyl 1H-indazole-4-carboxylate. Retrieved from [Link](Note: Precursor data for validation).

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for indazole bioisosterism).

Sources

An In-depth Technical Guide to 1-Methyl-1H-indazole-4-carboxylic acid (CAS No. 1071433-05-0) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 1-Methyl-1H-indazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and prospective applications of this compound, with a particular focus on its relevance in oncology.

Introduction: The Scientific Merit of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex bioactive molecules, making it a compound of high interest for developing novel therapeutics.[1] Its unique structural features offer opportunities for diverse chemical modifications to modulate biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing formulation, pharmacokinetics, and pharmacodynamics.

| Property | Value | Source |

| CAS Number | 1071433-05-0 | |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl 1H-indazole-4-carboxylate. This process involves a regioselective N-methylation followed by ester hydrolysis.

Synthetic Workflow

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: N-Methylation of Methyl 1H-indazole-4-carboxylate

This initial step focuses on the regioselective methylation at the N1 position of the indazole ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the deprotonation of the indazole nitrogen, facilitating the subsequent alkylation. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which promotes the S(_N)2 reaction with methyl iodide.

-

Materials:

-

Methyl 1H-indazole-4-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise. The choice of low temperature helps to control the exothermic reaction of the hydride with the solvent and substrate.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C. The excess methyl iodide ensures the reaction goes to completion.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 1-methyl-1H-indazole-4-carboxylate.

-

Step 2: Hydrolysis of Methyl 1-methyl-1H-indazole-4-carboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation as it is effective and generally leads to clean reactions. A mixture of tetrahydrofuran (THF) and water is used as the solvent system to ensure the solubility of both the ester and the hydroxide salt.

-

Materials:

-

Methyl 1-methyl-1H-indazole-4-carboxylate

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl 1-methyl-1H-indazole-4-carboxylate (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq.) to the solution. The use of an excess of the base ensures complete hydrolysis.

-

Stir the reaction mixture at room temperature overnight, or until TLC/LC-MS analysis confirms the disappearance of the starting material.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C. This protonates the carboxylate to precipitate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery: A Focus on Oncology

Indazole derivatives are increasingly recognized for their potential as anti-cancer agents.[1] A significant number of these compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and migration.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] Consequently, the development of inhibitors targeting this pathway is a major focus in oncology drug discovery.

Recent studies have demonstrated that certain indazole derivatives can effectively inhibit the PI3K/Akt/mTOR pathway. For instance, a series of 3-amino-1H-indazole derivatives exhibited broad-spectrum antiproliferative activity against various cancer cell lines by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[3] While the direct inhibition of this pathway by this compound has not been explicitly reported, its structural similarity to other bioactive indazoles suggests it is a promising candidate for such activity. This compound can serve as a valuable starting point for the synthesis of a library of analogs to probe the structure-activity relationship for PI3K/Akt/mTOR inhibition.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

In Vitro Evaluation: Experimental Protocols

To assess the potential anti-cancer activity of this compound and its derivatives, standard in vitro assays can be employed. Below are protocols for two fundamental assays: the MTT assay for cell viability and the wound healing assay for cell migration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a simple and widely used method to study cell migration in vitro. It mimics cell migration during wound healing in vivo.

-

Materials:

-

Cancer cell line

-

Complete growth medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

This compound (dissolved in DMSO)

-

Microscope with a camera

-

-

Procedure:

-

Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37 °C in a 5% CO₂ incubator.

-

Capture images of the same area of the scratch at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.

-

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its straightforward synthesis and the known biological importance of the indazole scaffold make it an attractive starting point for medicinal chemistry campaigns, particularly in the search for novel inhibitors of cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

- Bermudez, J., Fake, C. S., & Sanger, G. J. (1989). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxamides. Journal of Medicinal Chemistry, 32(8), 1912-1918.

- Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100.

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- Li, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.

-

PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

- Rousseau, V., & Lindwall, H. G. (1950). The Synthesis of 1- and 2-Substituted Indazoles. Journal of the American Chemical Society, 72(7), 3047-3051.

- US Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Bio-protocol. (2012). Scratch Wound Healing Assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Wound Healing Assay. Retrieved from [Link]

-

ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

-

Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

-

MDPI. (2025). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

-

NCBI. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Retrieved from [Link]

-

NCBI. (2015). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Retrieved from [Link]

-

NCBI. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). CID 139045302 | C18H16N4O4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

-

ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). Retrieved from [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for key biological motifs and its capacity for diverse chemical functionalization, have cemented its status as a "privileged scaffold" in drug design.[4][5] This guide provides a comprehensive technical overview of the biological significance of the indazole core. We will delve into its fundamental chemical characteristics, explore its diverse mechanisms of action with a focus on oncology, inflammation, and neurodegenerative disorders, and provide detailed insights into the structure-activity relationships that govern its biological effects. Furthermore, this document will equip researchers with field-proven experimental protocols and computational strategies to effectively harness the therapeutic potential of indazole-based compounds in their drug discovery endeavors.

The Indazole Scaffold: Physicochemical Properties and Privileged Nature

Indazole, or benzpyrazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[6][7] This arrangement results in a stable, 10 π-electron aromatic system.[6] The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[8]

The strategic importance of the indazole scaffold in medicinal chemistry can be attributed to several key features:

-

Bioisosteric Versatility: Indazole serves as an effective bioisostere for both phenol and indole, two common moieties in biologically active molecules.[4][5] As a phenol bioisostere, it can mimic the hydrogen-bonding capabilities of the hydroxyl group while offering improved metabolic stability by avoiding rapid glucuronidation, a common metabolic fate for phenolic compounds.[1][9][10] Its structural similarity to indole allows it to interact with biological targets that recognize the indole nucleus, while the additional nitrogen atom can provide alternative hydrogen bonding interactions, potentially enhancing binding affinity.[4][5]

-

Privileged Fragment in Drug Discovery: The indazole core is considered a "privileged fragment" in fragment-based drug discovery (FBDD).[4][5] Its ability to form key interactions with a variety of biological targets, particularly the hinge region of kinases, makes it a valuable starting point for the development of potent and selective inhibitors.[4]

-

Scaffold Hopping Potential: The indazole nucleus has proven to be a successful scaffold in "scaffold hopping" exercises, where it is used to replace a known active core to generate novel chemical entities with potentially improved properties or to circumvent existing patents.[4][5]

-

Diverse Biological Activities: The inherent chemical features of the indazole ring, coupled with the ability to introduce a wide array of substituents at various positions, have led to the discovery of indazole derivatives with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and neuroprotective effects.[1][2][3][6][8][11]

Below is a diagram illustrating the basic structure and tautomeric forms of the indazole scaffold.

Caption: General structure and tautomeric forms of the indazole scaffold.

The Indazole Scaffold in Oncology: A Focus on Kinase and PARP Inhibition

The most profound impact of the indazole scaffold has been in the field of oncology, with several FDA-approved drugs targeting key signaling pathways involved in cancer progression.[12][13]

Indazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[12] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[7][12]

Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The indazole ring often forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a key determinant of binding affinity and selectivity.[4] Different substituents on the indazole core can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby fine-tuning the inhibitor's potency and selectivity for the target kinase.[14][15]

Key Examples of Indazole-Based Kinase Inhibitors:

-

Pazopanib: An oral multi-targeted tyrosine kinase inhibitor that primarily inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[16][17][18] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[19] The 2H-indazole core of pazopanib is crucial for its activity.[5]

-

Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.[20] It is used in the treatment of advanced renal cell carcinoma.[21] The 1H-indazole scaffold in axitinib plays a key role in its interaction with the VEGFR kinase domain.[5][14]

-

Entrectinib: A potent inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK kinases.[22] It is used to treat NTRK gene fusion-positive solid tumors. The indazole derivative binds to the ATP binding pocket of the inactive conformation of these neurotrophic tyrosine kinase receptors.[22]

The following diagram illustrates the VEGFR signaling pathway, a primary target for indazole-based inhibitors like Pazopanib and Axitinib.

Caption: Simplified VEGFR signaling pathway and points of inhibition by indazole-based drugs.

Indazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks.[10][23] Inhibiting PARP in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.[24]

Mechanism of Action: Indazole-based PARP inhibitors act by binding to the catalytic domain of PARP, preventing it from repairing DNA damage.[25] This leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, resulting in cell death.[24] The pyrazole ring within the indazole scaffold is pivotal for achieving potent and selective inhibition of PARP enzymes.[24]

Key Example of an Indazole-Based PARP Inhibitor:

-

Niraparib: A potent and selective inhibitor of PARP-1 and PARP-2.[23][25] It is approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[23][26] The 2H-indazole-7-carboxamide structure of niraparib is key to its high affinity for the PARP catalytic site.[23][25]

The following diagram illustrates the role of PARP in DNA repair and its inhibition by niraparib.

Caption: Role of PARP in DNA repair and the mechanism of action of Niraparib.

Structure-Activity Relationships (SAR) of Indazole Derivatives

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective indazole-based therapeutic agents.[6][7]

SAR of Indazole-Based VEGFR Inhibitors

For indazole-based VEGFR inhibitors, the following SAR observations are generally noted:

| Position of Substitution | Effect on Activity | Rationale |

| Indazole Core | Essential for hinge binding | The nitrogen atoms of the indazole ring form critical hydrogen bonds with the hinge region of the VEGFR kinase domain.[14][15] |

| N1/N2 Position | Influences kinase selectivity and physicochemical properties | Alkylation or arylation at these positions can modulate the orientation of the scaffold in the binding pocket and affect properties like solubility. |

| C3 Position | A key point for introducing diversity | Substituents at this position often extend into a hydrophobic pocket, and their nature can significantly impact potency and selectivity. |

| C5/C6 Position | Can be modified to enhance binding and solubility | The introduction of various functional groups at these positions can lead to additional interactions with the protein and improve pharmacokinetic properties. For instance, in some series, a sulfonamide group at the C5 position was found to be important for inhibitory activity.[15] |

SAR of Indazole-Based PARP Inhibitors

For indazole-based PARP inhibitors, the SAR is often centered around mimicking the nicotinamide moiety of the NAD+ substrate:

| Position of Substitution | Effect on Activity | Rationale |

| Indazole Carboxamide | Crucial for binding | The carboxamide group forms key hydrogen bonds with the active site residues of PARP, mimicking the interactions of the nicotinamide carboxamide of NAD+.[27] |

| Aromatic Ring System | Participates in π-stacking interactions | The indazole ring system engages in π-π stacking interactions with aromatic residues in the PARP active site.[27] |

| Substituents on the Phenyl Ring (in Niraparib) | Modulate potency and pharmacokinetic properties | The piperidine substituent on the phenyl ring of niraparib contributes to its overall binding affinity and physicochemical properties.[25] |

Experimental Protocols for the Evaluation of Indazole Derivatives

To assess the biological activity of novel indazole derivatives, robust and reproducible in vitro assays are essential. The following are detailed protocols for key assays commonly employed in the evaluation of anticancer agents.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the indazole test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

Prepare a solution of the purified recombinant kinase in kinase buffer.

-

Prepare a solution of the specific peptide or protein substrate in kinase buffer.

-

Prepare a solution of ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radiometric detection) in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase buffer.

-

Add the indazole test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

-

Add the kinase solution to all wells except the negative control wells.

-

Add the substrate solution to all wells.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA solution or a solution that denatures the kinase).

-

-

Detection and Data Analysis:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the membrane using a scintillation counter.

-

Fluorescence/Luminescence-Based Assays: These assays often use antibodies to detect the phosphorylated substrate or measure the amount of ADP produced. The signal is read using a microplate reader.[27]

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

-

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28][29]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate overnight to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the indazole test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay and Data Analysis:

-

After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][28]

-

During this incubation, the MTT is converted to formazan crystals by mitochondrial dehydrogenases in viable cells.[29]

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[29]

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Computational Approaches in Indazole-Based Drug Design

Computational methods play a crucial role in accelerating the discovery and optimization of indazole-based inhibitors.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[30] For indazole derivatives, docking studies can:

-

Predict the binding mode of novel compounds within the active site of a target protein (e.g., a kinase).

-

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

-

Guide the design of new derivatives with improved binding affinity and selectivity.[31]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] For indazole derivatives, QSAR models can:

-

Identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that influence their biological activity.

-

Predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

-

Provide insights into the mechanism of action of the compounds.

The following diagram outlines a typical workflow for a QSAR study.

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Synthesis of Key Indazole Scaffolds

The synthesis of the indazole core and its derivatives is a critical aspect of harnessing its therapeutic potential. Numerous synthetic methodologies have been developed to construct the indazole ring system.

General Synthesis of 3-Aminoindazoles

3-Aminoindazoles are versatile intermediates for the synthesis of a wide range of biologically active compounds. A common and efficient method involves the reaction of 2-halobenzonitriles with hydrazine derivatives.

Exemplary Protocol for the Synthesis of a Substituted 3-Aminoindazole:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-bromobenzonitrile (1 equivalent) and hydrazine hydrate (2-3 equivalents) in a suitable solvent such as n-butanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 3-aminoindazole.

Synthesis of Pazopanib: A Case Study

The synthesis of Pazopanib typically involves the coupling of three key fragments: a 2,3-dimethyl-2H-indazol-6-amine intermediate, a 2,4-dichloropyrimidine, and a 5-amino-2-methylbenzenesulfonamide side chain.[4][6]

Simplified Synthetic Scheme for Pazopanib:

Caption: A simplified representation of the key steps in the synthesis of Pazopanib.

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Exploring New Biological Targets: While the success of indazoles in oncology is well-established, their potential in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and metabolic disorders, is an active area of investigation.

-

Development of More Selective Inhibitors: The design of indazole derivatives with improved selectivity for their target proteins will be crucial to minimize off-target effects and enhance their therapeutic window.

-

Novel Drug Delivery Systems: The formulation of indazole-based drugs into novel drug delivery systems could improve their bioavailability and targeted delivery to the site of action.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

-

Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IDEAS/RePEc. [Link]

-

Pazopanib. Wikipedia. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mut

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. PubMed Central. [Link]

- CytoSelect™ MTT Cell Prolifer

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

- Indazole-Phenol Bioisosterism in NMDA GluN2B Receptor Antagonists with Metabolic Advantage.

-

Pazopanib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers. [Link]

-

Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. MDPI. [Link]

- Pyrazole: A Promising Agent for The Ovarian and Prost

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

- Discovery of indazole derivatives 17-19 as VEGFR inhibitors.

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Molecular Docking Studies and in silico ADMET Screening of Indazole Scaffolds as VEGFR and Enoyl-ACP (CoA) Reductase Inhibitors.

-

Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

- Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. [Link]

-

Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

-

Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. [Link]

-

Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. American Health & Drug Benefits. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

- 2D-Quantitative structure activity relationship (QSAR)

- (PDF) Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists.

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

Sources

- 1. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. rroij.com [rroij.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Pazopanib Hydrochloride [chinjmap.com]

- 10. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 14. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Novel Intermediates And Process For Preparation Of Axitinib [quickcompany.in]

- 18. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. One moment, please... [ijddmr.org]

- 20. preprints.org [preprints.org]

- 21. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 22. medium.com [medium.com]

- 23. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 24. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]

- 25. mdpi.com [mdpi.com]

- 26. onclive.com [onclive.com]

- 27. mdpi.com [mdpi.com]

- 28. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 29. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 30. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Methyl-1H-indazole-4-carboxylic acid

This compound is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development.[1] Its rigid indazole core, substituted with a methyl group and a carboxylic acid, provides a versatile scaffold for synthesizing novel bioactive molecules.[1] Researchers have identified its utility in the development of anti-inflammatory and anti-cancer agents, where the specific positioning of its functional groups can influence molecular interactions with biological targets.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, from designing synthetic routes and purification strategies to formulating final products and predicting its pharmacokinetic behavior.

This guide provides an in-depth analysis of the key physicochemical parameters of this compound. Recognizing that this is a specialized research chemical, this document goes beyond merely listing data. It offers detailed, field-proven experimental protocols for determining these properties, explaining the scientific rationale behind each step. This approach ensures that researchers can not only utilize the provided information but also independently validate and expand upon it in their own laboratories.

Molecular Identity and Core Characteristics

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| CAS Number | 1071433-05-0 | - |

| Appearance | White to yellow solid | - |

| Purity (Typical) | ≥ 95% (HPLC) | - |

| Storage | Store at 0-8 °C | - |

Section 1: Thermal Properties

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a critical parameter for assessing the purity of a crystalline solid. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[4] While a specific, experimentally determined melting point for this compound is not widely published, we can estimate its value based on its isomers and provide a robust protocol for its determination.

-

Comparative Analysis: The isomer, 1H-Indazole-3-carboxylic acid, has a high melting point of 262-271 °C, reflecting strong intermolecular hydrogen bonding and efficient crystal packing.[5] The methyl ester of a related isomer, 1H-indazole-5-carboxylic acid methyl ester, melts at 196-198 °C.[6] Given the potential for strong hydrogen-bonding dimers via the carboxylic acid moiety, a relatively high melting point is expected for the title compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for accurately determining the melting point range using a digital melting point apparatus.[7]

Rationale: The sample is heated slowly to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[7] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to pack the solid.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Melt (for unknown compounds): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Heat the block at a medium rate to about 20 °C below the estimated melting point.[7]

-

Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate reading.

-

Recording the Range:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal melts.

-

The melting range is reported as T1 - T2.

-

Section 2: Solubility Profile

Solubility is a cornerstone of drug development and process chemistry, influencing everything from reaction conditions to bioavailability. The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its relatively nonpolar methylated indazole core.

-

Qualitative Prediction:

-

Aqueous Solubility: The presence of the carboxylic acid group suggests some solubility in water, which will be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form the more soluble carboxylate salt. In acidic solutions (pH < pKa), it will be in its neutral, less soluble form.

-

Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, which can engage in hydrogen bonding.[8] Solubility in nonpolar solvents like hexanes is expected to be low.

-

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

Rationale: This method determines the equilibrium solubility, which is the most relevant measure for intrinsic solubility. The system is allowed to reach equilibrium over an extended period, ensuring the solution is saturated.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Section 3: Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the carboxylic acid group is the primary ionizable center. The pKa value is critical for predicting solubility, absorption, and receptor binding.

-

Estimated pKa: Aromatic carboxylic acids typically have pKa values in the range of 4-5.[9] The electron-withdrawing nature of the indazole ring system may slightly increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). The pKa of the N2 nitrogen in the indazole ring is very low (basic pKa << 0), so it will not be protonated under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The point of half-neutralization, where half of the carboxylic acid has been converted to its conjugate base, corresponds to the pKa.

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to ensure solubility throughout the titration. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[10]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.05 or 0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest slope).

-

The pH at the volume of NaOH corresponding to exactly half of the equivalence point volume is the pKa.

-

For higher accuracy, a derivative plot (ΔpH/ΔV vs. volume) can be used to precisely locate the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (typically octanol) and an aqueous phase. It is a key predictor of a drug's ability to cross cell membranes.

-

Estimated LogP: The presence of the polar carboxylic acid group will decrease the LogP. However, the fused aromatic rings and the N-methyl group contribute to its lipophilicity. The calculated XLogP3 for the related 1-methyl-1H-pyrazole-4-carboxylic acid is -0.2, suggesting it is relatively hydrophilic.[11] The indazole system is more lipophilic than pyrazole, so the LogP of the title compound is likely to be slightly higher, perhaps in the range of 1.0 - 2.0.

Experimental Protocol: LogP Determination by Shake-Flask Method

Rationale: This classic method directly measures the partitioning of the compound between n-octanol and water after the two phases have reached equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound (C_octanol and C_water) using a suitable analytical method like HPLC-UV.

-

Calculation:

-

P = [C_octanol] / [C_water]

-

LogP = log₁₀(P)

-

Section 5: Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecule, essential for structure confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring. Their splitting patterns (doublets, triplets) and coupling constants will be characteristic of the 1,2,4-trisubstituted pattern.

-

N-Methyl Protons (-CH₃): A sharp singlet at approximately 3.8-4.2 ppm.

-

Indazole C3-H Proton: A singlet in the aromatic region, typically around 8.0 ppm.

Expected ¹³C NMR Features:

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.[12]

-

Aromatic Carbons: Multiple signals in the range of 110-145 ppm.

-

N-Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around 30-35 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

-

C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, corresponding to the indazole ring system.

-

C-H Bending: Signals in the fingerprint region (<1400 cm⁻¹) corresponding to aromatic and methyl C-H bonds.

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: The mass spectrometer should detect the molecular ion corresponding to the exact mass of the compound (C₉H₈N₂O₂).

-

Key Fragmentation Patterns: Expect to see characteristic losses, such as the loss of a hydroxyl group ([M-17]⁺) or the loss of the entire carboxyl group ([M-45]⁺).[13]

Caption: Relationship between molecular structure and key properties.

Section 6: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a conservative approach based on related structures is warranted.

-

Hazard Assessment: Isomers and related aromatic carboxylic acids are often classified as skin and eye irritants.[14] Inhalation of the dust should be avoided.

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling: Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

Conclusion

This compound is a compound of growing interest. Its successful application hinges on a deep and practical understanding of its physicochemical properties. This guide has provided a framework for this understanding by combining known data, reasoned estimations, and—most critically—detailed, actionable protocols for experimental determination. By empowering researchers to measure and interpret these properties, we facilitate more efficient synthesis, more effective formulation, and ultimately, accelerated discovery.

References

-

Acta Crystallographica Section E: Structure Reports Online. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

University of Central Florida. (n.d.). EXPERIMENT 3: SEPARATION OF ORGANIC MIXTURES AND IDENTIFICATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. athabascau.ca [athabascau.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. 473416-12-5 Cas No. | 1H-Indazole-5-carboxylic acid methyl ester | Matrix Scientific [matrixscientific.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CAS 192945-49-6: 1H-Indazole-4-carboxylic acid, methyl est… [cymitquimica.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. biosynth.com [biosynth.com]

Spectroscopic Characterization of 1-Methyl-1H-indazole-4-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] As a versatile building block, its unique indazole structure is a key component in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural confirmation through modern spectroscopic techniques.

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering definitive proof of structure. This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound. The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic indazole core, with a methyl group substituted at the N1 position of the pyrazole ring and a carboxylic acid group at the C4 position of the benzene ring. This substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the acidic proton of the carboxylic acid, which might otherwise undergo rapid exchange with protic solvents like D₂O, rendering it unobservable.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Incorporate a relaxation delay of 1-2 seconds between pulses.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal standard.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is typically in the 10-13 ppm range.[3][4] |

| ~8.2 | singlet | 1H | H3 | The proton at the C3 position of the indazole ring is expected to be a singlet as it has no adjacent protons to couple with. |